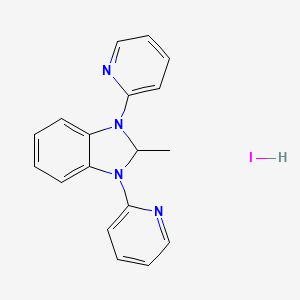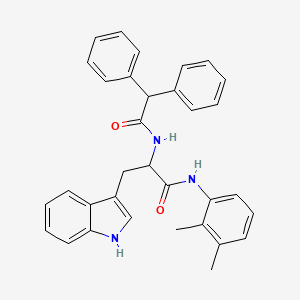![molecular formula C12H18N2O2 B3899510 2-{[ethyl(isopropyl)amino]methyl}nicotinic acid](/img/structure/B3899510.png)
2-{[ethyl(isopropyl)amino]methyl}nicotinic acid
描述
2-{[Ethyl(isopropyl)amino]methyl}nicotinic acid, also known as Xanomeline, is a muscarinic receptor agonist that has been studied for its potential use in treating various neurological disorders. This compound has been found to have a unique mechanism of action that could lead to the development of new treatments for conditions such as Alzheimer's disease, schizophrenia, and Parkinson's disease.
作用机制
2-{[ethyl(isopropyl)amino]methyl}nicotinic acid works by activating muscarinic receptors in the brain, which are involved in a variety of physiological processes, including cognition, movement, and mood regulation. Specifically, this compound activates the M1 and M4 subtypes of muscarinic receptors, which are thought to be particularly important for cognitive function.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. These include increasing the release of acetylcholine in the brain, improving blood flow to the brain, and reducing inflammation. Additionally, this compound has been found to have antioxidant properties, which could be beneficial in preventing or treating neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of using 2-{[ethyl(isopropyl)amino]methyl}nicotinic acid in lab experiments is its unique mechanism of action, which could lead to the development of new treatments for neurological disorders. Additionally, this compound has been found to have relatively low toxicity, making it a safer option than some other compounds. However, one limitation of using this compound in lab experiments is that it can be difficult to synthesize, which could limit its availability for research purposes.
未来方向
There are several potential future directions for research involving 2-{[ethyl(isopropyl)amino]methyl}nicotinic acid. One area of interest is the development of more selective muscarinic receptor agonists, which could lead to more targeted treatments with fewer side effects. Additionally, researchers are exploring the potential use of this compound in combination with other drugs, such as cholinesterase inhibitors, to enhance its therapeutic effects. Finally, there is ongoing research into the use of this compound for the treatment of other conditions, such as anxiety disorders and depression.
科学研究应用
2-{[ethyl(isopropyl)amino]methyl}nicotinic acid has been extensively studied for its potential use in treating various neurological disorders. In particular, it has been found to be effective in improving cognitive function in patients with Alzheimer's disease, as well as reducing psychotic symptoms in patients with schizophrenia. Additionally, this compound has been found to have potential as a treatment for Parkinson's disease and other movement disorders.
属性
IUPAC Name |
2-[[ethyl(propan-2-yl)amino]methyl]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-4-14(9(2)3)8-11-10(12(15)16)6-5-7-13-11/h5-7,9H,4,8H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYVQIVVOZQJJKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=C(C=CC=N1)C(=O)O)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-cyclopentyl-N-[3-(2-methoxyphenyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B3899429.png)

![4-[(3-{[(4-fluorophenyl)amino]sulfonyl}benzoyl)amino]benzoic acid](/img/structure/B3899442.png)
![2-cyano-3-[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(tetrahydro-2-furanylmethyl)acrylamide](/img/structure/B3899449.png)
![2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-1-naphthylacetamide](/img/structure/B3899451.png)
![3-(2-nitrophenyl)-2-[2-(3-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B3899452.png)

![benzyl 2-{[(2,3-dimethylphenyl)amino]carbonyl}-4-hydroxy-1-pyrrolidinecarboxylate](/img/structure/B3899472.png)
![3-allyl-2-(butylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3899488.png)
![ethyl [(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetate](/img/structure/B3899498.png)
![1,3-diethyl-6-methoxy-1H-benzo[de]cinnoline](/img/structure/B3899504.png)
![N-[4-(aminosulfonyl)phenyl]-2-(4,5-dihydro-1,3-thiazol-2-ylthio)acetamide](/img/structure/B3899511.png)
![2-[2-(2-furyl)vinyl]-3-(3-methylphenyl)-4(3H)-quinazolinone](/img/structure/B3899515.png)
